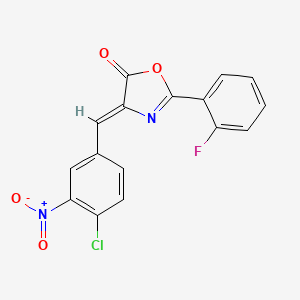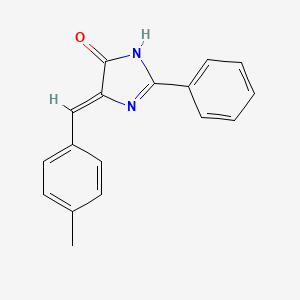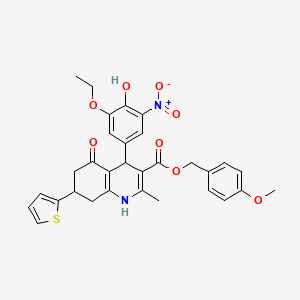![molecular formula C16H11ClF2N2OS B11089850 (3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-difluorophenyl)methanone](/img/structure/B11089850.png)
(3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-difluorophenyl)methanone: is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, chloro, and dimethyl groups, as well as a difluorophenyl methanone moiety. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-difluorophenyl)methanone typically involves multi-step organic reactionsThe final step involves the coupling of the thieno[2,3-b]pyridine derivative with a difluorophenyl methanone precursor under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, (3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features may also contribute to its potential as a lead compound in drug discovery .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry: In the industrial sector, the compound’s chemical properties are leveraged for the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
- (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone
Uniqueness: The uniqueness of (3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-difluorophenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and difluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C16H11ClF2N2OS |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4-difluorophenyl)methanone |
InChI |
InChI=1S/C16H11ClF2N2OS/c1-6-11-13(20)15(23-16(11)21-7(2)12(6)17)14(22)9-4-3-8(18)5-10(9)19/h3-5H,20H2,1-2H3 |
InChI Key |
FEERQZWUQCYSKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)C3=C(C=C(C=C3)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11089768.png)
![ethyl 4-{2,5-dioxo-3-[4-(pyridin-2-yl)piperazin-1-yl]-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11089769.png)
![5-bromo-N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide](/img/structure/B11089771.png)
![Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-](/img/structure/B11089781.png)

![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11089789.png)
![3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11089791.png)


![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11089820.png)
![3-[(1-Methylpiperidin-4-yl)amino]propanoic acid](/img/structure/B11089822.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11089838.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}methyl)benzoic acid](/img/structure/B11089846.png)

